molecular formula C12H21NO5 B1438000 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 231622-09-6

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1438000
M. Wt: 259.3 g/mol
InChI Key: YYLYNLCAWXUCDY-UHFFFAOYSA-N
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Description

“3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester” is a synthetic compound with the molecular formula C12H21NO5 . It has a molecular weight of 259.3 .


Molecular Structure Analysis

The InChI key for this compound is YYLYNLCAWXUCDY-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCCC(C1)OCC(=O)O .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Cinnamic acid derivatives, including structures similar to 3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester, have been extensively studied for their anticancer properties. These derivatives exhibit a range of biological activities, highlighting the potential of carboxylic acid esters in medicinal research as traditional and synthetic antitumor agents. Their rich medicinal tradition, combined with recent attention towards antitumor efficacy, underscores their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011). Moreover, natural neo fatty acids and their derivatives, including tert-butyl esters, have demonstrated various biological activities, presenting them as promising candidates for future chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties (Dembitsky, 2006).

Synthesis of N-Heterocycles

Tert-butanesulfinamide, related to tert-butyl esters, has been used in the asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines. This methodology facilitates access to structurally diverse N-heterocycles, which are core structures in many natural products and therapeutically relevant compounds, demonstrating the versatility of tert-butyl ester derivatives in organic synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).

Conducting Polymers and Material Science

In the realm of materials science, the synthesis and applications of conducting polymers have been explored, with an emphasis on terpolymerization processes that include carboxylic acid monomers. This research direction aims to enhance the optical, electrochemical, and conductive properties of polymers for applications in biosensing, corrosion inhibition, and solar cells, highlighting the potential of carboxylic acid ester derivatives in advanced material applications (Adeosun, Katowah, Asiri, & Hussein, 2021).

Biotechnological and Environmental Applications

The versatility of carboxylic acid esters extends to biotechnology, where derivatives like carboxymethyl cellulose acetate butyrate have found applications in coating technologies and pharmaceutical research, underscoring their potential in creating more consistent and defect-free applications. Their ability to modulate the release rate of compounds makes them valuable tools in drug delivery systems (El-Sakhawy, Kamel, Salama, & Sarhan, 2014).

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(7-13)17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYNLCAWXUCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655151
Record name {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

231622-09-6
Record name {[1-(tert-Butoxycarbonyl)piperidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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